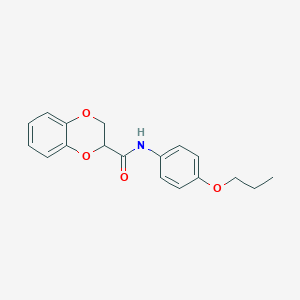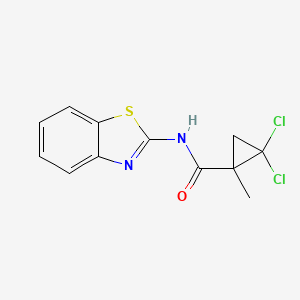![molecular formula C20H21F3N2O4S B4830493 [4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE](/img/structure/B4830493.png)
[4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Übersicht
Beschreibung
[4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE is a complex organic compound with a unique structure that combines a phenylsulfonyl group, a piperazine ring, and a trifluoroethoxy-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and the phenylsulfonyl group. The trifluoroethoxy-substituted phenyl group is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. The final step involves the formation of the methanone linkage under controlled conditions, such as specific temperature and pH levels.
Industrial Production Methods
Industrial production of this compound may involve the use of supercritical fluid technology, which offers advantages such as high reaction rates, uniform particle size distribution, and environmentally friendly processes . This method ensures high purity and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE undergoes various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The methanone group can be reduced to form alcohol derivatives.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
Major products formed from these reactions include sulfone derivatives, alcohol derivatives, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of [4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure but differ in their functional groups and overall reactivity.
Intermetallic Compounds: While not directly related, these compounds also exhibit unique properties due to their specific atomic arrangements.
Uniqueness
The uniqueness of [4-(PHENYLSULFONYL)PIPERAZINO]{3-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE lies in its combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-[3-(2,2,2-trifluoroethoxymethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)15-29-14-16-5-4-6-17(13-16)19(26)24-9-11-25(12-10-24)30(27,28)18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOHHJWRIBEHES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC(=C2)COCC(F)(F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 3-[1-(4-bromobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyanoacrylate](/img/structure/B4830416.png)
![1-(4-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)-2,2-DIMETHYLPROPAN-1-ONE](/img/structure/B4830425.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4830428.png)

![6-[(4-MORPHOLINOANILINO)CARBONYL]-3-CYCLOHEXENE-1-CARBOXYLIC ACID](/img/structure/B4830440.png)



![5,5-Dimethyl-3-[3-[3-(trifluoromethyl)phenoxy]propyl]imidazolidine-2,4-dione](/img/structure/B4830465.png)
![METHYL 3-{[(6-CHLORO-3-METHYL-2-PHENYL-4-QUINOLYL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B4830483.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-4-(1H-pyrazol-1-yl)-2-butanamine](/img/structure/B4830488.png)
![1-[(4-CHLOROPHENYL)METHANESULFONYL]-4-(PYRROLIDINE-1-CARBONYL)PIPERIDINE](/img/structure/B4830490.png)
![2-{3-[(4-isopropylphenoxy)methyl]phenyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4830501.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole](/img/structure/B4830508.png)
